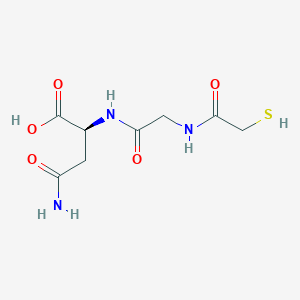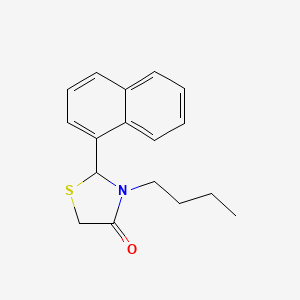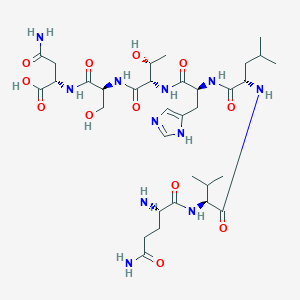
N-But-2-enoyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-But-2-enoyl-L-tyrosine is a chemical compound that combines the structural features of but-2-enoyl and L-tyrosine. L-tyrosine is an amino acid that plays a crucial role in the biosynthesis of proteins and neurotransmitters. The addition of the but-2-enoyl group modifies its properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-But-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with but-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions: N-But-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-butyl-L-tyrosine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
N-But-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modifying protein structures and functions.
Industry: Used in the production of specialized materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of N-But-2-enoyl-L-tyrosine involves its interaction with specific molecular targets. The enoyl group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activities. The tyrosine moiety can interact with proteins and enzymes, influencing their function and stability.
類似化合物との比較
L-Tyrosine: The parent amino acid, involved in protein synthesis and neurotransmitter production.
N-Butyl-L-tyrosine: A reduced form of N-But-2-enoyl-L-tyrosine.
L-Phenylalanine: Similar in structure but lacks the hydroxyl group present in tyrosine.
Uniqueness: this compound is unique due to the presence of the enoyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
823195-89-7 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC名 |
(2S)-2-(but-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-3-12(16)14-11(13(17)18)8-9-4-6-10(15)7-5-9/h2-7,11,15H,8H2,1H3,(H,14,16)(H,17,18)/t11-/m0/s1 |
InChIキー |
OCRUMEOUJTTZCW-NSHDSACASA-N |
異性体SMILES |
CC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)


![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)

![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)
![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
